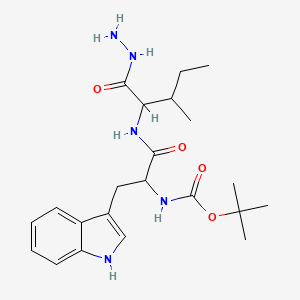
Boc-DL-Trp-DL-xiIle-NHNH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Trp-DL-xiIle-NHNH2 is a synthetic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a peptide sequence. The compound is composed of DL-tryptophan (DL-Trp) and DL-isoleucine (DL-xiIle) with a hydrazide (NHNH2) functional group. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-xiIle-NHNH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of DL-tryptophan and DL-isoleucine are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrazide Formation: The carboxyl group of the peptide is converted to a hydrazide by reacting with hydrazine (NH2NH2) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-tryptophan and DL-isoleucine are protected using Boc2O.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the protected amino acids efficiently.
Hydrazide Conversion: The final step involves converting the carboxyl group to a hydrazide using hydrazine in a controlled environment.
化学反应分析
Types of Reactions
Boc-DL-Trp-DL-xiIle-NHNH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or other acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tryptophan and isoleucine residues.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Oxidized Products: Oxidation can lead to the formation of oxindole derivatives from tryptophan.
Reduced Products: Reduction can yield amino alcohols from the peptide.
科学研究应用
Boc-DL-Trp-DL-xiIle-NHNH2 has several applications in scientific research:
作用机制
The mechanism of action of Boc-DL-Trp-DL-xiIle-NHNH2 involves:
Deprotection: The Boc group is removed under acidic conditions, exposing the amino groups for further reactions.
Peptide Interactions: The free peptide can interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Hydrazide Functionality: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies.
相似化合物的比较
Boc-DL-Trp-DL-xiIle-NHNH2 can be compared with other Boc-protected peptides and hydrazide-containing compounds:
Boc-DL-Trp-DL-Val-NHNH2: Similar structure but with valine instead of isoleucine, leading to different hydrophobic interactions.
Boc-DL-Trp-DL-Leu-NHNH2: Contains leucine, which has a bulkier side chain compared to isoleucine, affecting the peptide’s conformation.
Fmoc-DL-Trp-DL-xiIle-NHNH2: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.
These comparisons highlight the unique properties of this compound, such as its specific hydrophobic interactions and the ease of Boc deprotection under acidic conditions.
属性
CAS 编号 |
72254-57-0 |
|---|---|
分子式 |
C22H33N5O4 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29) |
InChI 键 |
VSVRGSHQWPGVGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
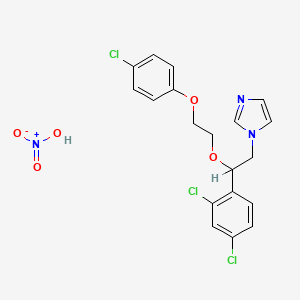
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
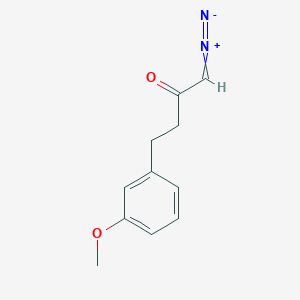
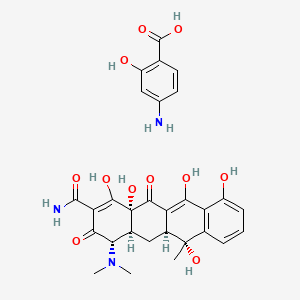
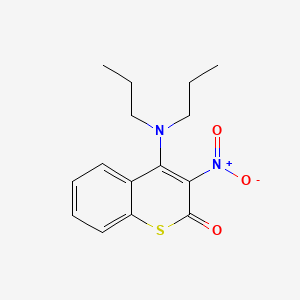
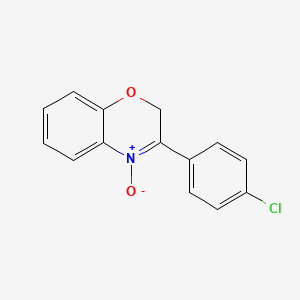
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)


